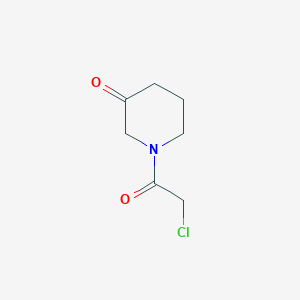

1-(2-Chloro-acetyl)-piperidin-3-one

Description

Significance of Piperidinone Derivatives in Preclinical Drug Discovery and Chemical Biology

Piperidinone derivatives are recognized as crucial building blocks in the design and synthesis of novel therapeutic agents. The piperidine (B6355638) nucleus itself is a prevalent feature in numerous FDA-approved drugs and natural alkaloids, highlighting its pharmacological importance. nih.govresearchgate.netugent.be The incorporation of a ketone functional group within the piperidine ring, as seen in piperidinones, provides a reactive site for further chemical modifications, allowing for the creation of diverse molecular libraries for preclinical screening. nih.gov

In preclinical drug discovery, these derivatives have been investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netsmolecule.comresearchgate.net For instance, certain 3,5-bis(ylidene)-4-piperidones have shown potent antiproliferative activity against various cancer cell lines. nih.gov The ability to readily introduce various substituents onto the piperidinone core allows researchers to systematically explore structure-activity relationships (SAR), a fundamental aspect of drug development. researchgate.net This exploration is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Furthermore, in chemical biology, piperidinone derivatives can be employed as chemical probes to investigate biological pathways and enzyme functions. smolecule.com The inherent reactivity of the piperidinone scaffold can be harnessed to design molecules that covalently bind to specific protein targets, enabling the study of their roles in cellular processes.

Academic Perspectives on Chloroacetylated Nitrogen Heterocycles in Medicinal Chemistry

The introduction of a chloroacetyl group onto a nitrogen heterocycle, such as in 1-(2-chloro-acetyl)-piperidin-3-one, is a strategic move in medicinal chemistry. researchgate.netnih.gov The chloroacetyl moiety is a well-known electrophilic functional group, making it a reactive handle for nucleophilic substitution reactions. vulcanchem.com This reactivity is frequently exploited in the synthesis of more complex molecules.

From an academic standpoint, chloroacetylated nitrogen heterocycles are viewed as versatile intermediates for the construction of a wide array of derivatives. researchgate.netchemijournal.com Researchers utilize the chloroacetyl group to append various pharmacophores to the heterocyclic core, thereby generating novel compounds with potentially enhanced biological activities. nih.gov This approach has been successfully applied in the development of compounds targeting a range of diseases.

Research Rationale and Focus for this compound Analogues

The specific focus on this compound and its analogues in academic research is driven by the compound's potential as a versatile synthetic intermediate. bldpharm.com The combination of the reactive chloroacetyl group and the piperidin-3-one (B1582230) core offers multiple sites for chemical elaboration.

Research efforts are often directed towards the synthesis of novel analogues by reacting this compound with various nucleophiles to displace the chloride ion. This allows for the introduction of a wide range of functional groups and structural motifs, leading to the creation of libraries of new chemical entities. These libraries can then be screened for various biological activities.

Another area of academic interest is the exploration of the conformational properties and stereochemistry of this compound derivatives. nih.gov The substitution pattern on the piperidine ring can significantly influence its conformation, which in turn can affect its biological activity. Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, are employed to elucidate the three-dimensional structures of these molecules. nih.gov The insights gained from these studies are invaluable for designing next-generation analogues with improved therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroacetyl)piperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-7(11)9-3-1-2-6(10)5-9/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHFVGFKBDQTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity and Mechanistic Insights of 1 2 Chloro Acetyl Piperidin 3 One Derivatives

In Vitro Pharmacological Investigations

Assessment of Antimicrobial Activity

Derivatives of piperidine (B6355638) have been a subject of interest in the search for new antimicrobial agents. The incorporation of a chloroacetyl group onto the piperidine nitrogen introduces a reactive electrophilic site, which can potentially interact with biological nucleophiles in microorganisms, leading to their inactivation. While specific studies on 1-(2-Chloro-acetyl)-piperidin-3-one derivatives are limited in the available literature, research on structurally related compounds provides insights into their potential antimicrobial activities. For instance, various N-substituted piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.govbiointerfaceresearch.com

Nitrogen heterocycles containing the piperidine ring are prominent structural features in many pharmaceuticals. nih.gov The synthesis of new compounds with a piperidine motif has been achieved through various chemical reactions, and their antimicrobial activity has been assessed using methods like the disc diffusion method against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. nih.gov

Furthermore, the combination of a piperazine (B1678402) ring, which is structurally related to piperidine, with a chloroacetyl moiety has been explored. A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, with some compounds exhibiting potency comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govresearchgate.net

Table 1: Representative Antimicrobial Activity of Related Piperidine and Chloroacetyl Derivatives

| Compound Type | Test Organism | Activity | Reference |

|---|---|---|---|

| Piperidine Derivative | Staphylococcus aureus | Active | nih.gov |

| Piperidine Derivative | Escherichia coli | Active | nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl) derivative | S. aureus, B. subtilis, E. coli, C. albicans | Significant activity | nih.govresearchgate.net |

Note: The compounds listed in this table are structurally related to, but not direct derivatives of, this compound.

Evaluation of Anticancer Activity

The piperidine scaffold is a common feature in a variety of natural alkaloids and synthetic compounds with demonstrated anticancer properties. nih.gov The introduction of a chloroacetyl group provides a reactive handle that can potentially alkylate biological macromolecules in cancer cells, leading to cytotoxicity.

Research on related structures, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has shown promising anticancer activity. nih.gov Certain compounds in this series were found to reduce the growth of hematological cancer cell lines. nih.gov These compounds were observed to increase the mRNA expression of apoptosis-promoting genes, p53 and Bax. nih.gov

Similarly, derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their in vitro anticancer activity using the MTT assay. nih.govresearchgate.net Some of these compounds displayed good anticancer activity against human cancer cell lines. nih.govresearchgate.net

Although specific anticancer activity data for this compound derivatives is not extensively documented, the findings from analogous compounds suggest a potential avenue for the development of novel anticancer agents. The table below summarizes the anticancer activity of some related piperidine derivatives.

Table 2: Representative Anticancer Activity of Related Piperidine Derivatives

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | Hematological cancer cell lines | Reduced cell growth | nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl) derivative | HCT116, RAW264.7 | Good anticancer activity | nih.govresearchgate.net |

Note: The compounds listed in this table are structurally related to, but not direct derivatives of, this compound.

Other Relevant Bioactivities in Preclinical Models

Beyond antimicrobial and anticancer effects, piperidine derivatives have been investigated for a wide range of other pharmacological activities. These include potential applications in treating central nervous system (CNS) disorders. nih.gov For example, certain octahydropyrido[2,1-c] nih.govnih.govoxazines, which contain a piperidine ring, have demonstrated depressant action on the CNS. nih.gov

Additionally, some N-substituted pyrido[3,2-b]oxazinones, which also feature a piperidine-like structure, have been evaluated for their antinociceptive (analgesic) activity and have shown to be more active than aspirin (B1665792) in certain models. nih.gov The diverse biological profile of piperidine-containing molecules underscores the potential for this compound derivatives to exhibit a range of bioactivities.

Elucidation of Molecular Mechanisms of Action

Identification of Biological Targets and Pathways

In the context of hematological cancers, piperidine-containing compounds have been found to inhibit the JAK/STAT protein kinase pathway. nih.gov This pathway is crucial for cell proliferation and survival, and its inhibition can lead to the death of cancer cells. Furthermore, some curcuminoid-based compounds incorporating a piperidine ring have been shown to target the NF-κB signaling pathway, a well-established mediator of oncogenesis. nih.gov

For antimicrobial action, the chloroacetyl group can act as an electrophile, reacting with nucleophilic residues (such as cysteine or histidine) in essential microbial enzymes or proteins, leading to their irreversible inhibition and subsequent cell death.

Investigation of Ligand-Target Interactions

Molecular docking studies have been employed to understand the potential interactions between piperidine derivatives and their biological targets. In the case of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking analyses have confirmed that these compounds can bind to various protein targets implicated in cancer, such as those found in myeloma, leukemia, and NK/T-cell lymphoma. nih.gov These computational studies help in visualizing the binding modes and identifying key interactions between the ligand and the active site residues of the target protein.

Similarly, for 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, molecular docking studies have demonstrated good binding scores within the active sites of target proteins, suggesting their potential as lead compounds for rational drug design. nih.govresearchgate.net These in silico approaches are valuable tools for predicting biological activity and guiding the synthesis of more potent derivatives.

A thorough review of available scientific literature did not yield specific in vivo preclinical pharmacodynamic assessments for derivatives of the chemical compound this compound. Searches for pharmacodynamic data, including detailed research findings and data suitable for tabular presentation, did not uncover studies focused on this particular chemical scaffold.

While research exists on compounds with some structural similarities, such as N-chloroacetyl-diarylpiperidin-4-ones or other piperidine derivatives, the strict focus on derivatives of this compound as per the user's request prevents the inclusion of this information. The available literature does not provide the specific in vivo pharmacodynamic data required to populate the requested section.

Therefore, section "3.3. In Vivo Preclinical Pharmacodynamic Assessments" cannot be generated at this time due to a lack of specific and relevant scientific data.

Structure Activity Relationship Sar and Computational Studies for N Acylated Piperidinones

Structure-Activity Relationship (SAR) Analysis of 1-(2-Chloro-acetyl)-piperidin-3-one Analogues

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, these studies reveal critical relationships between the piperidine (B6355638) core, the N-acyl group, and various substituents, and their impact on biological effects.

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties. acs.org Modifications to this core, such as the introduction of substituents or alterations in ring conformation, can significantly influence activity. For instance, studies on piperidine-based oxidosqualene cyclase (OSC) inhibitors have shown that specific substituents on the piperidine ring affect both the binding affinity to the target and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. researchgate.net The introduction of unsaturation in the piperidine ring of certain 4-azaindole-2-piperidine derivatives led to a tenfold increase in potency against Trypanosoma cruzi, highlighting the importance of the ring's planarity and shape. dndi.org Conversely, replacing the piperidine with an acyclic or morpholine (B109124) ring resulted in a loss of activity, underscoring the necessity of the piperidine scaffold for biological function in that particular series. dndi.org

The N-acyl group, in this case, the 2-chloroacetyl group, is a key determinant of reactivity and interaction with biological targets. The chloroacetyl moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in a target protein. The nature of the acyl group can be systematically varied to probe its effect on activity. In a study on pentapeptide agonists for the GPR54 receptor, modification of the N-terminal acyl group was investigated to develop potent agonists. nih.gov This highlights a common strategy in medicinal chemistry where the acyl group is optimized to enhance potency and selectivity.

The substitution pattern on the piperidine ring and on any aromatic moieties attached to the N-acyl group also plays a crucial role in defining the SAR. For example, in a series of N-acyl-3,5-bis(arylidene)-4-piperidones, the nature and position of substituents on the arylidene rings were found to significantly influence their cytotoxic potential. mui.ac.ir Similarly, for cyclic acetylcholine (B1216132) analogues, the position of the acetoxy group on the piperidine ring (3- or 4-position) was a critical factor for their cholinergic activity. nih.gov

The synthesis of hybrid molecules incorporating the 1-(2-chloroacetyl)-piperidin-4-one scaffold with other bioactive templates, such as hydrazones and hydrazinecarboxylates, has been explored to enhance bioavailability and biological activity. doi.org These studies demonstrate that combining different pharmacophores can lead to synergistic effects and novel biological profiles. For instance, the introduction of a chloroacetyl group and an ester moiety into a hydrazone of piperidin-4-one was investigated for its potential to improve physicochemical properties and biological efficacy. doi.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR represents a computational approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. mui.ac.irnih.gov These models are valuable for predicting the activity of novel compounds and for understanding the key molecular properties that drive biological responses.

In the context of N-acylated piperidinones, QSAR studies have been successfully applied to predict their cytotoxic activity. A study on a series of 1-[4-(2-alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones against three different cancer cell lines (Molt 4/C8, CEM, and L1210) demonstrated the utility of QSAR in this area. mui.ac.ir The developed QSAR models, particularly those using Genetic Algorithm–Partial Least Squares (GA-PLS), showed high predictive ability. mui.ac.ir The study revealed that electro-topological indices, such as the Balaban index and the sum of electrotopological state indices of aromatic C-H and methyl groups, along with spatial parameters like molecular density, were influential structural descriptors affecting the cytotoxic potential of these compounds. mui.ac.ir

Another QSAR study on piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus also yielded a statistically significant model. nih.gov This model indicated that the partial negative surface area of the compounds and their heat of formation were positively correlated with inhibitory activity, while the area of the molecular shadow in the XZ plane was inversely proportional to activity. nih.gov Such models not only predict the activity of new compounds but also provide insights into the important molecular regions for interaction with the target.

The process of developing a QSAR model typically involves dividing a dataset of compounds with known activities into a training set and a test set. mui.ac.irresearchgate.net The training set is used to build the model, while the test set is used to validate its predictive power. Various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), can be employed to develop the QSAR equations. mui.ac.irresearchgate.net

Rational Molecular Design and Optimization Strategies

Rational drug design leverages the understanding of a biological target's structure and mechanism of action to design and synthesize new molecules with improved potency, selectivity, and pharmacokinetic properties. This approach is often guided by SAR data and computational modeling.

For piperidinone derivatives, rational design strategies have been employed to create novel compounds with potential therapeutic applications. For example, based on the understanding of the binding requirements of topoisomerase II inhibitors, new phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed by introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold. nih.gov This led to the identification of a compound with better antitumor activity and lower cytotoxicity towards healthy cells compared to the standard drug doxorubicin. nih.gov

Similarly, the rational design of piperine derivatives as multi-chitinase inhibitors for the control of the Asian corn borer was based on the conserved aromatic residues of three chitinases. nih.gov This approach led to the synthesis of 19 novel derivatives, with one compound identified as a potent multi-chitinase inhibitor with significant insecticidal activity. nih.gov

The process of lead optimization, a crucial phase in drug discovery, heavily relies on rational design. youtube.com Once a "hit" compound is identified through screening, medicinal chemistry strategies are employed to optimize its structure to improve potency and selectivity. nih.gov This often involves an iterative process of designing, synthesizing, and testing new analogues based on the insights gained from SAR and computational studies. For instance, in the development of GPR54 agonists, the N-terminal acyl group of a lead pentapeptide was systematically modified to enhance its activity. nih.gov

Computational Chemistry Applications in Drug Discovery and Mechanistic Studies

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process from target identification to lead optimization. researchgate.net It encompasses a range of techniques that simulate chemical events and calculate molecular properties, providing valuable information that complements experimental studies.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov It is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds for potential hits. For example, molecular docking studies were performed on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives to investigate their anticancer potential. nih.govresearchgate.net The results identified compounds with good docking scores within the binding pocket of the target protein, suggesting they could serve as leads for further drug design. nih.govresearchgate.net

In another study, molecular docking was used to explore the binding of structurally modified hydrazones of piperidin-4-one to the human estrogen receptor. doi.org The docking scores helped to identify a compound with pronounced biological potential, which was then confirmed through in vitro assays. doi.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. nih.gov These simulations can reveal crucial information about the stability of the binding complex and the key amino acid residues involved in the interaction. nih.govnih.gov For instance, MD simulations were used to enrich the understanding of the binding of a potent sigma receptor 1 (S1R) agonist, revealing the crucial amino acid residues that interacted with the compound. nih.govnih.gov

In Silico Screening and Target Prediction

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds against a biological target. sciengpub.ir This approach is much faster and more cost-effective than traditional high-throughput screening. An in-house library of biologically active compounds was subjected to in silico virtual screening against COVID-19 targets, demonstrating the utility of this method in rapidly identifying potential drug candidates. sciengpub.ir

Target prediction is another application of computational chemistry where the potential biological targets of a compound are identified based on its chemical structure. This can be particularly useful for understanding the mechanism of action of a compound or for identifying potential off-target effects.

Mechanistic studies also benefit from computational approaches. For example, density functional theory (DFT) has been used to investigate the formation mechanisms of N-nitrosodimethylamine (NDMA), a probable carcinogen, from various precursors during chloramination of drinking water. nih.gov These computational studies can elucidate reaction pathways and identify rate-limiting steps, providing a deeper understanding of chemical processes that are relevant to public health and safety.

Preclinical Pharmacokinetic Pk Research Methodologies for 1 2 Chloro Acetyl Piperidin 3 One Analogues

Methodological Approaches for In Vitro ADME Profiling

In vitro ADME assays are fundamental in early drug discovery to screen and rank compounds based on their pharmacokinetic properties, helping to identify potential liabilities before advancing to more complex in vivo studies. For analogues of 1-(2-Chloro-acetyl)-piperidin-3-one, key in vitro assays would focus on metabolic stability, permeability, and plasma protein binding.

Metabolic Stability: The assessment of metabolic stability is critical to predict the in vivo clearance of a compound. nih.gov This is often evaluated using liver microsomes or hepatocytes from different species, including rats, dogs, and humans. mdpi.comnih.gov For instance, in a study on 3-amidinophenylalanine derivatives, which include piperidine-containing compounds, the intrinsic clearance (Clint) was determined in rat, dog, and cynomolgus monkey hepatocytes. mdpi.com The depletion of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life and intrinsic clearance are calculated. mdpi.comnih.gov These parameters provide an initial indication of the compound's susceptibility to metabolism and can help in selecting the appropriate animal species for further in vivo studies. nih.gov

Permeability and Efflux: The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. mdpi.com This assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). mdpi.com The co-administration of a known P-gp inhibitor, such as verapamil, can help to elucidate the role of efflux in the transport of the compound. mdpi.com For example, studies on piperine (B192125), a natural compound containing a piperidine (B6355638) ring, have shown that it can inhibit P-gp, thereby enhancing the absorption of other drugs. mdpi.comnih.gov

Plasma Protein Binding: The extent of binding to plasma proteins influences the unbound fraction of a drug, which is the portion available to exert its pharmacological effect and to be cleared. cam.ac.uk Equilibrium dialysis is a common method to determine the percentage of a compound bound to plasma proteins from different species. Understanding the species differences in plasma protein binding is important for the extrapolation of pharmacokinetic data from animals to humans.

A summary of typical in vitro ADME assays and their purpose is provided in the table below.

| Assay | Purpose | Key Parameters Measured | Example Application for Analogues |

| Metabolic Stability (Microsomes/Hepatocytes) | To assess the susceptibility of a compound to metabolism. | In vitro half-life (t½), Intrinsic Clearance (Clint) | Evaluation of N-acyl piperidinone stability in rat and human liver microsomes. mdpi.comnih.gov |

| Caco-2 Permeability | To predict intestinal absorption and identify potential for efflux. | Apparent Permeability Coefficient (Papp), Efflux Ratio | Determining if chloroacetyl-piperidine analogues are substrates for P-gp. mdpi.com |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Percentage Bound, Unbound Fraction (fu) | Measuring the binding of piperidin-3-one (B1582230) derivatives to rat and human plasma. cam.ac.uk |

Preclinical In Vivo Pharmacokinetic Study Designs

Following promising in vitro data, preclinical in vivo pharmacokinetic studies are conducted to understand the behavior of the compound in a whole organism. These studies are typically performed in rodent species like rats before progressing to larger animals. cam.ac.ukresearchgate.net

The design of these studies involves administering the compound through different routes, most commonly intravenous (IV) and oral (PO), to determine key pharmacokinetic parameters. researchgate.net Blood samples are collected at various time points after administration, and the plasma concentration of the compound is measured. mdpi.comresearchgate.net

For example, a pharmacokinetic study of piperine in Wistar rats involved administering a single dose intravenously (10 mg/kg) and orally (20 mg/kg). researchgate.net The resulting plasma concentration-time profiles were used to calculate parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd). researchgate.net The oral bioavailability (F%) can be calculated by comparing the AUC after oral and intravenous administration. researchgate.net

A representative table of in vivo pharmacokinetic parameters for a piperidine-containing compound (Piperine) in rats is shown below.

| Parameter | Intravenous Administration (10 mg/kg) | Oral Administration (20 mg/kg) |

| Cmax (µg/mL) | - | 0.983 |

| Tmax (hr) | - | 2.0 |

| AUC (µg*hr/mL) | 15.6 | 7.53 |

| t½ (hr) | 7.999 | 1.224 |

| Clearance (L/kg/hr) | 0.642 | - |

| Volume of Distribution (L/kg) | 7.046 | 4.692 |

| Oral Bioavailability (%) | - | 24.1 |

Data adapted from a study on piperine in Wistar rats. researchgate.net

Analytical Techniques for Compound Quantification in Biological Matrices

Accurate quantification of the drug and its metabolites in biological matrices such as plasma, urine, and tissues is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. nih.govresearchgate.netresearchgate.net

The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic separation conditions (e.g., column, mobile phase) and the mass spectrometric detection settings (e.g., ionization mode, precursor and product ions for multiple reaction monitoring - MRM). nih.govresearchgate.net A suitable internal standard is used to ensure accuracy and precision. nih.govresearchgate.net

For piperidine-containing compounds, reversed-phase chromatography is often employed. nih.govresearchgate.net Sample preparation typically involves protein precipitation followed by centrifugation to remove proteins from the plasma sample before injection into the LC-MS/MS system. nih.gov The method must be validated according to regulatory guidelines to ensure its reliability for quantifying the analyte in the biological matrix. nih.govresearchgate.net

PK/PD Modeling and Data Integration in Preclinical Research

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to establish a relationship between drug exposure (PK) and its pharmacological effect (PD). nih.govnih.govfrontiersin.org This modeling approach integrates data from in vitro and in vivo studies to simulate the time course of drug effect and to predict efficacious dose levels and dosing regimens for clinical studies. nih.govfrontiersin.org

For analogues of this compound, which may act as covalent inhibitors or target proteins in the central nervous system (CNS), PK/PD modeling is particularly valuable. universiteitleiden.nl For CNS drug candidates, physiologically based pharmacokinetic (PBPK) models can be developed to predict drug concentrations in the brain and cerebrospinal fluid. universiteitleiden.nl

The modeling process typically involves:

Developing a pharmacokinetic model that describes the time course of drug concentration in plasma and, if relevant, at the site of action.

Developing a pharmacodynamic model that links the drug concentration to the observed effect (e.g., enzyme inhibition, receptor occupancy, or a biomarker response).

Integrating the PK and PD models to describe the exposure-response relationship.

This integrated approach allows for the translation of preclinical findings to predict human pharmacokinetics and pharmacodynamics, thereby guiding the design of first-in-human studies and increasing the probability of success in clinical development. nih.govnih.gov

Future Directions and Open Questions in 1 2 Chloro Acetyl Piperidin 3 One Research

Development of Novel Synthetic Routes and Derivatization Strategies for N-Acylated Piperidin-3-ones

The future of N-acylated piperidin-3-one (B1582230) research is intrinsically linked to the innovation of synthetic methodologies. While established routes to the piperidine (B6355638) core exist, such as the hydrogenation of pyridine (B92270) derivatives, there is a continuous drive towards more efficient, stereoselective, and environmentally benign processes. nih.gov One-pot sequential reactions, combining steps like Suzuki-Miyaura coupling with hydrogenation, offer a promising avenue for streamlining synthesis and reducing costs. nih.gov Furthermore, organocatalysis is emerging as a powerful alternative to traditional metal-catalyzed reactions, offering milder reaction conditions and unique selectivity. nih.gov

A significant area of future development lies in the derivatization of the 1-(2-Chloro-acetyl)-piperidin-3-one scaffold. The chloroacetyl group serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution. nih.govacs.org This allows for the systematic modification of the molecule to enhance its pharmacological properties. For instance, the introduction of aromatic or heterocyclic moieties can influence receptor binding affinity and selectivity.

Key derivatization strategies for future exploration include:

Introduction of Chromophores and Fluorophores: To facilitate detection and quantification in biological systems, derivatization with moieties that enhance UV absorbance or fluorescence is a valuable strategy. nih.gov This is particularly useful for high-performance liquid chromatography (HPLC) analysis. nih.gov

Amine Coupling: The chloroacetyl group readily reacts with various amines, allowing for the synthesis of a diverse library of amide derivatives. jocpr.com This approach can be used to introduce pharmacologically active fragments or to modulate the physicochemical properties of the parent compound.

Click Chemistry: The use of click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and specific method for creating novel derivatives with triazole linkages.

The table below outlines potential derivatization approaches for N-acylated piperidin-3-ones:

| Derivatization Strategy | Reagent Type | Potential Application |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Introduction of diverse functional groups to modulate biological activity. nih.govacs.orgjocpr.com |

| Suzuki-Miyaura Coupling | Boronic Acids | Formation of carbon-carbon bonds to introduce aryl or vinyl groups. nih.gov |

| Click Chemistry | Azides, Alkynes | Efficient and specific ligation to create triazole-containing derivatives. |

| Reductive Amination | Aldehydes, Ketones | Modification of the piperidine ring itself. nih.gov |

Exploration of Uncharted Biological Activities and Therapeutic Potential

While existing research has hinted at the antimicrobial and cytotoxic potential of N-acylated piperidin-4-ones, the full spectrum of biological activities for this compound and its derivatives remains largely unexplored. researchgate.netnih.gov Future research should focus on a systematic and broad-based screening of these compounds against a wide range of biological targets.

Promising areas for investigation include:

Antiviral Activity: Given that some piperidine derivatives have shown antiviral properties, screening against various viral strains, including influenza, HIV, and emerging viruses, is warranted. researchgate.net

Anticancer Activity: The cytotoxic effects observed in some N-acylated piperidones suggest a potential for anticancer applications. researchgate.net Future studies should investigate their efficacy against a panel of cancer cell lines and explore their potential as targeted therapies.

Neurological Disorders: The piperidine scaffold is a common feature in many centrally acting drugs. Investigating the potential of this compound derivatives to modulate neurotransmitter receptors or enzymes involved in neurological disorders could uncover new therapeutic avenues.

Anti-inflammatory Activity: The role of piperidine-containing compounds in inflammation is an area of growing interest. Evaluation of these compounds in models of inflammation could lead to the development of new anti-inflammatory agents. researchgate.net

The following table summarizes potential therapeutic areas for future investigation:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Infectious Diseases | Viral enzymes, Bacterial cell wall synthesis | Known antimicrobial and antiviral activity of related compounds. researchgate.netnih.gov |

| Oncology | Kinases, Apoptotic pathways | Observed cytotoxicity of N-acylated piperidones. researchgate.net |

| Neurology | Neurotransmitter receptors, Transporters | Prevalence of the piperidine scaffold in CNS drugs. acs.org |

| Inflammation | Inflammasomes, Cytokine signaling | Emerging role of piperidine derivatives in modulating inflammation. researchgate.net |

Advanced Mechanistic Characterization of Bioactivity

To move beyond simply identifying biological activity, a deep understanding of the underlying mechanisms of action is crucial for rational drug design and optimization. For this compound and its derivatives, future research must employ advanced techniques to elucidate how these compounds interact with their biological targets at a molecular level.

Key areas of focus for mechanistic studies should include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or pathways that these compounds interact with.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compounds and evaluating the impact on biological activity to understand the key pharmacophoric features. nih.gov

Computational Modeling and Simulation: Employing molecular docking and molecular dynamics simulations to predict and visualize the binding modes of these compounds within their target proteins. This can provide valuable insights for designing more potent and selective inhibitors.

Biophysical Techniques: Using methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to characterize the direct binding interactions between the compounds and their targets.

Integration of Multidisciplinary Approaches for Enhanced Discovery

The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. To accelerate the development of this compound-based therapeutics, integrating expertise from various scientific fields is essential.

Future research should foster collaborations between:

Synthetic Organic Chemists: To design and synthesize novel derivatives with improved properties. nih.govnih.gov

Medicinal Chemists: To guide the optimization of lead compounds based on structure-activity relationships and pharmacokinetic properties.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the efficacy and mechanism of action of the compounds. researchgate.net

Computational Chemists and Structural Biologists: To provide molecular-level insights into drug-target interactions.

Toxicologists: To assess the safety profile of the most promising candidates.

By embracing these future directions, the scientific community can fully exploit the therapeutic potential of this compound and its derivatives, paving the way for the discovery of new and effective medicines to address unmet medical needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.